propyl[(pyridin-2-yl)methyl]amine dihydrochloride
Description
Chemical Significance of Pyridine-Based Amine Frameworks
Pyridine (B92270) and its derivatives are fundamental building blocks in the development of a wide range of chemical compounds. researchgate.net The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a prevalent feature in over 7,000 existing drug molecules. nih.govrsc.org This widespread use is attributed to pyridine's ability to act as a bioisostere for benzene (B151609) rings and other nitrogen-containing heterocycles, while offering distinct advantages such as improved water solubility and the capacity to form hydrogen bonds. semanticscholar.orgresearchgate.net
The incorporation of an amine framework, specifically a methylamine (B109427) group attached to the pyridine ring, creates a versatile scaffold. This structure is found in numerous natural products, including alkaloids and vitamins, and is integral to many enzymatic oxidation-reduction processes. nih.govresearchgate.net The nitrogen atom in the pyridine ring plays a critical role in modulating the biological activity of these molecules. nih.gov
In drug discovery, pyridine-based amine frameworks are considered "privileged scaffolds" because they can interact with a diverse range of biological targets. nih.govrsc.org Researchers have successfully utilized these frameworks to develop agents with a broad spectrum of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.gov The adaptability of the pyridine nucleus allows for extensive structural modifications, enabling the synthesis of novel compounds with tailored biological activities. researchgate.net The development of MmpL3 inhibitors for use as antitubercular agents, for instance, has successfully utilized pyridine-2-methylamine derivatives. nih.gov
Structural Overview of Propyl[(pyridin-2-yl)methyl]amine Dihydrochloride (B599025)
Propyl[(pyridin-2-yl)methyl]amine dihydrochloride is a specific example of the pyridine-based amine framework, exhibiting the characteristic features that make this class of compounds valuable in research.
The molecular architecture consists of a central pyridine ring substituted at the 2-position with a methylamine group. A propyl group is bonded to the nitrogen of this amine, and the entire molecule is stabilized as a dihydrochloride salt. The systematic IUPAC name for the core amine structure is N-(pyridin-2-ylmethyl)propan-1-amine. vulcanchem.com The dihydrochloride form indicates that two equivalents of hydrogen chloride have reacted with the basic nitrogen atoms in the molecule.
X-ray crystallography studies reveal specific details about its solid-state conformation. The pyridine ring maintains a planar structure. The attached chloride ion forms a hydrogen bond with the protonated amine group. vulcanchem.com
Spectroscopic analysis provides further confirmation of its structure. The data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are consistent with the assigned molecular framework, showing characteristic signals for the pyridine ring protons, the propyl chain, and the amine group. vulcanchem.com
Table 1: Chemical and Structural Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | N-(pyridin-2-ylmethyl)propan-1-amine dihydrochloride |
| Molecular Formula | C₉H₁₆Cl₂N₂ |
| Molecular Weight | 223.14 g/mol |
| Core Structure | Pyridine ring with a 2-position methylamine group |
| Amine Substitution | N-propyl group |
| Salt Form | Dihydrochloride |
Table 2: Selected Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Peaks/Signals (δ or ν) |
|---|---|
| ¹H NMR (600 MHz, CDCl₃) | δ 8.52 (d), 7.72 (td), 7.33 (d), 7.22 (dd), 3.93 (s), 2.72 (t), 1.68 (sextet), 0.98 (t) vulcanchem.com |
| IR (KBr) | ν 3430 cm⁻¹ (N–H stretch), 2925 cm⁻¹ (C–H aliphatic), 1590 cm⁻¹ (C=N pyridine) vulcanchem.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-2-6-10-8-9-5-3-4-7-11-9;;/h3-5,7,10H,2,6,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQOFAYEPXWFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=N1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, allows for the unambiguous assignment of all atoms within the propyl[(pyridin-2-yl)methyl]amine structure.
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. For the monohydrochloride salt, the spectrum displays characteristic signals for the propyl group, the pyridinyl moiety, and the linking methylene (B1212753) bridge.
The protonated amine and the pyridinium (B92312) nitrogen in the dihydrochloride (B599025) salt would lead to a general downfield shift of all signals compared to the free base, particularly for the protons on the pyridine (B92270) ring and the α-methylene groups, due to the electron-withdrawing effects of the positive charges.
Table 1: ¹H NMR Chemical Shift Assignments for N-(pyridin-2-ylmethyl)propan-1-amine hydrochloride Data interpreted from analogous compounds.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H6 | ~8.5 | Doublet | ~4.8 |
| Pyridine-H4 | ~7.7 | Triplet of doublets | ~7.7, 1.8 |
| Pyridine-H3 | ~7.3 | Doublet | ~7.9 |
| Pyridine-H5 | ~7.2 | Doublet of doublets | ~6.5, 5.1 |
| CH₂N (bridge) | ~3.9 | Singlet | - |
| NCH₂ (propyl) | ~2.7 | Triplet | ~7.4 |
| CH₂ (propyl) | ~1.7 | Sextet | ~7.3 |
| CH₃ (propyl) | ~1.0 | Triplet | ~7.4 |
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. It would show clear correlations between the adjacent protons of the propyl group (CH₃ to CH₂ and CH₂ to NCH₂) and among the coupled protons on the pyridine ring (H3-H4-H5-H6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in Table 1 to its corresponding carbon atom in the propyl chain, methylene bridge, and pyridine ring.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information from its fragmentation patterns. For propyl[(pyridin-2-yl)methyl]amine (free base), the molecular formula is C₉H₁₄N₂, corresponding to a monoisotopic mass of approximately 150.1157 g/mol .
Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The most characteristic fragmentation pathways for amines involve α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.
Table 2: Predicted Mass Spectrometry Fragmentation for Propyl[(pyridin-2-yl)methyl]amine
| m/z | Proposed Fragment | Fragmentation Pathway |
| 150 | [C₉H₁₄N₂]⁺• | Molecular Ion |
| 121 | [C₇H₉N₂]⁺ | Loss of ethyl radical (•CH₂CH₃) via α-cleavage |
| 93 | [C₅H₅NCH₂]⁺ | Loss of propyl radical (•CH₂CH₂CH₃) |
| 92 | [C₅H₄NCH₂]⁺ | α-cleavage to form the pyridin-2-ylmethyl cation, which may rearrange to a stable tropylium-like ion |
The base peak in the spectrum is often the most stable fragment, which is predicted to be the m/z 92 ion due to the stability of the resulting pyridin-2-ylmethyl cation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The spectrum of propyl[(pyridin-2-yl)methyl]amine dihydrochloride would exhibit characteristic bands for its amine, alkyl, and aromatic components.
For the monohydrochloride salt, key absorptions are well-defined. The dihydrochloride form would be expected to show broader and more complex absorptions in the N-H stretching region due to the presence of both secondary ammonium (B1175870) (-NH₂⁺-) and pyridinium (=N⁺H-) groups.
Table 3: Characteristic IR Absorption Bands for Propyl[(pyridin-2-yl)methyl]amine Hydrochloride
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3430 | N-H Stretch | Secondary Ammonium Salt (R₂NH₂⁺) |
| 2960-2850 | C-H Stretch | Aliphatic (Propyl, Methylene) |
| ~1600 | C=N and C=C Stretch | Pyridine Ring |
| ~1480 | C-C Stretch | Aromatic Ring |
The broadness of the N-H stretching band is indicative of hydrogen bonding in the solid state. The presence of sharp peaks in the 2960-2850 cm⁻¹ region confirms the saturated hydrocarbon portions of the molecule.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the molecular geometry and electronic properties of propyl[(pyridin-2-yl)methyl]amine. DFT methods, such as B3LYP or M06-2X, combined with basis sets like 6-311+G(d,p), are commonly employed to perform geometry optimization, which finds the lowest energy conformation of the molecule. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's structure.
Once the geometry is optimized, further calculations can elucidate the electronic landscape of the compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In propyl[(pyridin-2-yl)methyl]amine dihydrochloride (B599025), the MEP would show electropositive regions (typically colored blue) around the ammonium (B1175870) and pyridinium (B92312) protons, indicating their susceptibility to nucleophiles, and electronegative regions (colored red) near the chloride ions and the pyridine (B92270) nitrogen (in its neutral form).
Natural Bond Orbital (NBO) analysis can be used to study charge delocalization and hyperconjugative interactions within the molecule, providing a deeper understanding of its stability and bonding characteristics.
Table 1: Representative Theoretical Molecular and Electronic Parameters Note: These values are illustrative for a pyridinium-containing compound and are typically derived from DFT calculations.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| N-C (Pyridine Ring) Bond Length | The distance between the nitrogen and adjacent carbon atoms in the pyridine ring. | ~1.34 Å |
| C-N-C (Amine) Bond Angle | The angle formed by the carbons and the central secondary amine nitrogen. | ~112° |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 to -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | ~4.5 to 5.5 eV |
Computational Elucidation of Reaction Mechanisms
Theoretical calculations are instrumental in mapping the pathways of chemical reactions. rsc.org For a compound like propyl[(pyridin-2-yl)methyl]amine, computational studies can elucidate its synthesis mechanism, such as the reductive amination of pyridine-2-carbaldehyde with propylamine, or potential degradation pathways.
By calculating the energies of reactants, products, transition states, and any intermediates, a potential energy surface for the reaction can be constructed. researchgate.netnih.gov Transition state theory can then be used to calculate reaction rates and determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net This allows chemists to identify the most favorable reaction pathway (the one with the lowest activation energy) and understand the factors that control regioselectivity and stereoselectivity. For instance, DFT calculations can model the stepwise process of imine formation followed by reduction, confirming the viability of a proposed synthetic route under specific conditions. researchgate.net
Theoretical Studies on Intramolecular Interactions (e.g., Hydrogen Bonding, Cation-π)
The dihydrochloride salt of propyl[(pyridin-2-yl)methyl]amine features several important non-covalent interactions that dictate its structure and properties. Theoretical methods are used to characterize and quantify these forces.
Hydrogen Bonding: The most significant interactions in the dihydrochloride salt are the strong, charge-assisted hydrogen bonds between the protonated pyridinium and secondary ammonium groups (N-H+) and the chloride anions (Cl-). Computational methods can precisely calculate the geometry (bond distance and angle) and energy of these hydrogen bonds. nih.govacs.org Studies on similar pyridinium-based systems show that these interactions are crucial for the stability of the crystal lattice. acs.org
Molecular Docking Studies on Chemical Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net For propyl[(pyridin-2-yl)methyl]amine, docking studies can simulate its binding within a protein's active site, providing detailed information on the chemical interactions that stabilize the complex. researchgate.net
The process involves placing the ligand in various positions and conformations within the binding site and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. A more negative score typically indicates a more favorable binding interaction.
The primary output of a docking study is the identification of non-covalent interactions between the ligand and specific amino acid residues of the protein. nih.govmdpi.com These interactions are fundamental to molecular recognition. For a ligand like propyl[(pyridin-2-yl)methyl]amine, these interactions could include:
Hydrogen Bonds: The protonated amine and pyridinium ring are strong hydrogen bond donors. nih.gov
Electrostatic Interactions: The positive charges on the ligand can form favorable electrostatic interactions with negatively charged amino acid residues like aspartate or glutamate.
Hydrophobic Interactions: The propyl group can interact with nonpolar residues such as leucine, valine, or isoleucine.
π-π Stacking: The pyridine ring can stack with the aromatic rings of residues like phenylalanine, tyrosine, or tryptophan. rsc.org
Table 2: Types of Chemical Binding Interactions Identified by Molecular Docking
| Interaction Type | Description | Potential Interacting Groups on Ligand | Potential Interacting Protein Residues |
|---|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Ammonium N-H, Pyridinium N-H | Aspartate, Glutamate, Serine, Threonine |
| Cation-π | A non-covalent interaction between a cation and the face of an electron-rich π system. | Positively charged pyridinium ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Propyl chain | Alanine, Valine, Leucine, Isoleucine |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Salt Bridge | A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. | Ammonium group, Pyridinium group | Aspartate, Glutamate |
Chemical Reactivity and Reaction Mechanisms
Reactivity of the Amine Functionality in Propyl[(pyridin-2-yl)methyl]amine Dihydrochloride (B599025)
The chemical reactivity of propyl[(pyridin-2-yl)methyl]amine dihydrochloride is largely dictated by its secondary amine functionality. In its dihydrochloride salt form, the lone pair of electrons on the nitrogen atom is protonated, which significantly diminishes its nucleophilicity. To participate in typical amine reactions, deprotonation to the free base is generally required. Once in its free amine form, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.
The primary reactions involving this amine functionality are N-alkylation and N-acylation.
N-Alkylation: The secondary amine can react with alkyl halides or other alkylating agents to form a tertiary amine. A common method to achieve controlled mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts is reductive amination. masterorganicchemistry.com This process involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced to the corresponding tertiary amine. masterorganicchemistry.comwikipedia.orglibretexts.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the initial carbonyl compound. masterorganicchemistry.com
N-Acylation: The amine functionality readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. nih.gov This nucleophilic acyl substitution reaction is fundamental in forming stable amide bonds. The reaction mechanism typically involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. youtube.comyoutube.com
The basicity of the amine allows it to form salts with acids, as evidenced by its isolation as a dihydrochloride salt. The proximity of the pyridine (B92270) ring can influence the amine's basicity through inductive effects.
Table 1: Common Reactions of the Amine Functionality
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halides, Aldehydes/Ketones + Reducing Agent | Tertiary Amine |
| N-Acylation | Acid Chlorides, Acid Anhydrides, Carboxylic Acids + Coupling Agent | Amide |
| Salt Formation | Acids | Ammonium Salt |
Chemical Transformations of the Pyridine Ring
The pyridine ring in propyl[(pyridin-2-yl)methyl]amine possesses aromatic character but exhibits reactivity distinct from that of benzene (B151609) due to the presence of the electronegative nitrogen atom. wikipedia.org This nitrogen atom reduces the electron density of the ring, particularly at the 2, 4, and 6 positions, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. wikipedia.orguoanbar.edu.iq
Electrophilic Aromatic Substitution (EAS): Pyridine undergoes electrophilic substitution reactions, such as nitration and halogenation, much less readily than benzene, often requiring harsh reaction conditions (e.g., high temperatures). uoanbar.edu.iqyoutube.com The deactivating effect is due to the nitrogen's electron-withdrawing inductive effect and the fact that under the acidic conditions often used for EAS, the nitrogen atom becomes protonated, further increasing its deactivating effect. uoanbar.edu.iq When substitution does occur, it preferentially happens at the 3-position, which is the most electron-rich carbon in the ring. wikipedia.orgquora.com This is because the intermediates formed from attack at the 2- or 4-position would place a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. quora.com
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, especially at the 2- and 4-positions, due to the reduced electron density at these carbons. wikipedia.orgquora.com This reactivity is enhanced if a good leaving group (like a halogen) is present at these positions. galchimia.comnih.gov Reactions such as the Chichibabin reaction, which involves amination at the 2-position using sodium amide, exemplify this heightened reactivity towards nucleophiles. wikipedia.org The intermediate anion (a Meisenheimer-like complex) formed during nucleophilic attack at the 2- or 4-position is stabilized by the electronegative nitrogen atom, which can bear the negative charge in one of the resonance structures. quora.com
N-Oxidation: Like other tertiary amines, the pyridine nitrogen can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation alters the reactivity of the ring, activating the 2- and 4-positions for both electrophilic and nucleophilic substitution. wikipedia.orgyoutube.com
Table 2: Reactivity of the Pyridine Ring
| Reaction Type | Position(s) of Attack | Reactivity Compared to Benzene |
|---|---|---|
| Electrophilic Substitution | C-3 | Less Reactive uoanbar.edu.iq |
| Nucleophilic Substitution | C-2, C-4 | More Reactive wikipedia.org |
| N-Oxidation | Nitrogen Atom | N/A |
Mechanistic Insights into Derivative Formation Reactions
The formation of derivatives from this compound involves well-established reaction mechanisms centered on its amine and pyridine moieties.
Amide Bond Formation Mechanism: The N-acylation of the secondary amine to form an amide is a classic nucleophilic acyl substitution. The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an activated carboxylic acid derivative (e.g., an acid chloride or anhydride). youtube.com This forms a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the leaving group (e.g., a chloride ion) and reforming the carbonyl double bond, resulting in the final amide product and regenerating the catalyst if one was used. youtube.comyoutube.com
Reductive Amination Mechanism: This two-step, one-pot reaction begins with the formation of an imine or iminium ion. libretexts.org The secondary amine attacks the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. wikipedia.org The hemiaminal then dehydrates to form a transient iminium ion. In the second step, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), delivers a hydride to the electrophilic carbon of the iminium ion, reducing it to the corresponding tertiary amine. masterorganicchemistry.comwikipedia.orglibretexts.org
Mechanism of Electrophilic Substitution on the Pyridine Ring: Electrophilic attack on the pyridine ring proceeds via a mechanism similar to that for benzene, involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com As noted, attack at the 3-position is favored because the resulting positive charge is delocalized over three carbon atoms without involving the electronegative nitrogen atom. quora.com In contrast, attack at the 2- or 4-position leads to a resonance structure where the nitrogen atom bears a positive charge, which is energetically unfavorable. quora.com
Mechanism of Nucleophilic Substitution on the Pyridine Ring: In reactions involving a leaving group, the mechanism is typically a bimolecular SNAr (Substitution Nucleophilic Aromatic) process. A nucleophile attacks the electron-deficient carbon at the 2- or 4-position, breaking the aromaticity and forming a negatively charged intermediate (a Meisenheimer complex). quora.com This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring. quora.com
Stability and Degradation Pathways of the Dihydrochloride Salt Form
The stability of this compound is a critical factor for its storage and handling. As an amine salt, its stability is influenced by factors such as temperature, pH, light, and the presence of oxidizing agents.
Stability of the Dihydrochloride Salt: Amine hydrochlorides are generally crystalline solids that are more stable than their corresponding free bases. The salt form reduces the volatility and susceptibility to oxidative degradation of the amine. researchgate.net However, these salts can be hygroscopic and their stability can be limited by hydrolysis in the presence of water. pitt.edu In aqueous solutions, the salt will exist in equilibrium with the free amine and hydrochloric acid.
Thermal Degradation: Amine salts can undergo thermal degradation at elevated temperatures. unit.noeku.edu Degradation pathways for similar amine compounds can involve dealkylation or polymerization. For alkanolamines, a common thermal degradation pathway is carbamate (B1207046) polymerization, which may not be directly applicable here, but it highlights the potential for complex reactions at high temperatures. eku.edu The presence of the pyridine ring may also influence the thermal stability.
Oxidative Degradation: The amine functionality can be susceptible to oxidation. Oxidative degradation can be initiated by light, metal ions, or reactive oxygen species, potentially leading to the formation of various byproducts. mdpi.com For secondary amines, oxidation can lead to the formation of nitroxides or cleavage of the N-C bonds.
Environmental Degradation: In the environment, pyridine and its derivatives can be subject to microbial degradation. Bacteria have been shown to metabolize pyridine compounds, often through hydroxylation of the ring, which can initiate ring cleavage. nih.gov This represents a potential pathway for the environmental breakdown of the molecule. Photodegradation is another possible pathway, as pyridine compounds can absorb UV light, leading to chemical transformations. mdpi.comnih.gov
Table 3: Potential Degradation Factors and Pathways
| Factor | Potential Degradation Pathway | Resulting Products |
|---|---|---|
| Moisture/Water | Hydrolysis of the salt | Free amine, Hydrochloric acid |
| High Temperature | Thermal decomposition, Dealkylation | Smaller amine fragments, Polymeric materials |
| Oxygen/Oxidizing Agents | Oxidation of the amine or pyridine ring | Nitroxides, Ring-opened products, Hydroxylated pyridines |
| Light (UV) | Photodegradation | Various photoproducts |
| Microorganisms | Biodegradation | Hydroxylated intermediates, Ring cleavage products nih.gov |
Coordination Chemistry of Propyl Pyridin 2 Yl Methyl Amine As a Ligand
Synthesis of Metal Complexes with Pyridin-2-yl-methylamine Derived Ligands
The synthesis of metal complexes utilizing pyridin-2-yl-methylamine and its derivatives, such as propyl[(pyridin-2-yl)methyl]amine, typically involves the direct reaction of the ligand with a metal salt in an appropriate solvent. The choice of solvent and reaction conditions, including temperature and stoichiometry, plays a crucial role in determining the final product's structure and purity.
Commonly, a solution of the pyridin-2-yl-methylamine-derived ligand is added to a solution of the metal salt (e.g., chlorides, perchlorates, or bromides of copper, zinc, titanium, or cadmium) in a solvent like methanol, ethanol, or acetonitrile. researchgate.netresearchgate.net The reaction mixture is often stirred at room temperature or heated under reflux to facilitate the complex formation. researchgate.net The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less-polar solvent, and can then be isolated by filtration, washed, and dried.
For instance, new Cu(II) complexes have been synthesized by reacting copper(II) chloride dihydrate with N,N'-bidentate N-(pyridin-2-ylmethyl)aniline and its derivatives in methanol. researchgate.net Depending on the specific substituents on the aniline (B41778) ring, the reactions yielded polynuclear, dinuclear, or mononuclear complexes. researchgate.net Similarly, titanium(IV) complexes have been prepared by reacting TiCl4 with substituted (pyridin-2-ylalkyl)anilines. researchgate.net In some cases, an intermediate is formed that, upon heating, eliminates HCl to yield the final complex. researchgate.net
The synthesis of related porphyrin-based complexes has also been reported, where a meso-(pyridin-2-ylmethyl)porphyrin is first synthesized and then metalated with salts like zinc(II) acetate (B1210297) or nickel(II) acetate to yield the corresponding metal complexes. academie-sciences.fr
Table 1: Examples of Synthesized Metal Complexes with Pyridin-2-yl-methylamine Derived Ligands
| Metal | Ligand Derivative | Resulting Complex Type | Reference |
|---|---|---|---|
| Copper(II) | N-(pyridin-2-ylmethyl)aniline | Polynuclear, [CuLaCl2]n | researchgate.net |
| Copper(II) | N-(pyridin-2-ylmethyl)-2-methylaniline | Dinuclear, [CuLb(μ-Cl)Cl]2 | researchgate.net |
| Copper(II) | N-(pyridin-2-ylmethyl)-2,6-dimethylaniline | Mononuclear, [CuLcCl2] | researchgate.net |
| Titanium(IV) | 2,6-diisopropyl(pyridin-2-ylmethyl)aniline | TiCl3[N,N-(pyridin-2-ylalkyl)anilido] | researchgate.net |
| Zinc(II) | N-methyl-N-((pyridine-2-yl)methyl)benzeneamine | Monomeric, distorted tetrahedral | researchgate.net |
| Cadmium(II) | N-methyl-N-((pyridine-2-yl)methyl)benzeneamine | Dimeric, distorted trigonal bipyramidal | researchgate.net |
Elucidation of Coordination Modes and Geometries in Metal Complexes
Propyl[(pyridin-2-yl)methyl]amine acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the secondary amine. This chelation forms a stable five-membered ring, which is a common feature in coordination chemistry. The resulting metal complexes exhibit a variety of coordination geometries, which are influenced by the nature of the metal ion, the other ligands present in the coordination sphere, and the steric and electronic properties of the pyridin-2-yl-methylamine derivative. researchgate.netresearchgate.net
In another study, copper(II) and cadmium(II) complexes with N-methyl-N-((pyridine-2-yl)methyl)benzeneamine were found to form dimeric structures with square pyramidal and distorted trigonal bipyramidal geometries, respectively. researchgate.net In contrast, the corresponding zinc(II) complex was monomeric with a distorted tetrahedral geometry. researchgate.net The title compound, with two molecules in the asymmetric unit, shows dihedral angles between the pyridyl ring planes of 84.0 (2)° and 83.2 (2)°. nih.gov
Table 2: Coordination Geometries of Metal Complexes with Pyridin-2-yl-methylamine Derived Ligands
| Metal Ion | Ligand | Coordination Geometry | Reference |
|---|---|---|---|
| Copper(II) | N-(pyridin-2-ylmethyl)-2,6-dimethylaniline | Distorted Square Planar | researchgate.net |
| Copper(II) | N-(pyridin-2-ylmethyl)aniline | Distorted Square Pyramidal | researchgate.net |
| Cadmium(II) | N-methyl-N-((pyridine-2-yl)methyl)benzeneamine | Distorted Trigonal Bipyramidal | researchgate.net |
| Zinc(II) | N-methyl-N-((pyridine-2-yl)methyl)benzeneamine | Distorted Tetrahedral | researchgate.net |
Spectroscopic and Electrochemical Characterization of Metal Complexes
A suite of spectroscopic and electrochemical techniques is employed to characterize metal complexes of propyl[(pyridin-2-yl)methyl]amine and its analogs. These methods provide valuable insights into the electronic structure, bonding, and redox properties of the complexes. researchgate.netrsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and C=C bonds of the pyridine ring, as well as the N-H stretching frequency of the amine group upon complexation, provide evidence of metal-ligand bond formation. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the complex. The d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand give rise to characteristic absorption peaks, which are sensitive to the coordination geometry and the nature of the metal-ligand bonds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), NMR spectroscopy is a powerful tool for elucidating the structure in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm the binding mode. researchgate.net
Cyclic Voltammetry (CV): CV is used to investigate the electrochemical behavior of the metal complexes, particularly their redox properties. This is especially relevant for applications in catalysis, such as ATRP, where the redox potential of the metal center is a critical parameter for catalyst activity. researchgate.net The technique can determine the ease with which the metal center can be oxidized or reduced, providing information about the stability of different oxidation states. researchgate.net
Catalytic Applications of Metal Complexes (e.g., Atom Transfer Radical Polymerization - ATRP)
Metal complexes derived from pyridin-2-yl-methylamine ligands, particularly copper complexes, have emerged as highly effective catalysts for Atom Transfer Radical Polymerization (ATRP). researchgate.netcmu.edu ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. nih.gov
The primary role of the ligand in an ATRP catalyst is to solubilize the metal salt in the polymerization medium and to modulate the redox potential of the metal center. cmu.edu The catalyst's activity is directly related to the equilibrium between the activator (e.g., Cu(I) complex) and the deactivator (e.g., Cu(II) complex) species. The ligand structure significantly influences this equilibrium.
Ligands such as tris(2-pyridylmethyl)amine (B178826) (TPMA), a tetradentate analog, have been extensively studied and form some of the most active copper catalysts for ATRP. researchgate.netcmu.edu The bidentate nature of propyl[(pyridin-2-yl)methyl]amine also allows it to form active ATRP catalysts. The electronic properties of the ligand, influenced by substituents, are crucial. Electron-donating groups on the pyridine ring increase the electron density at the copper center, making the Cu(I) state more easily oxidized to Cu(II), thus increasing the catalyst's activity. researchgate.net
Influence of the Propyl Moiety on Ligand Properties and Coordination Behavior
The propyl group attached to the amine nitrogen in propyl[(pyridin-2-yl)methyl]amine has a discernible impact on the ligand's properties and its coordination behavior. This influence can be categorized into electronic and steric effects.
Electronic Effects: The propyl group is an electron-donating alkyl group. Through an inductive effect, it increases the electron density on the amine nitrogen atom. This enhanced basicity of the amine can lead to a stronger coordination bond with the metal center. In the context of ATRP catalysis, this electron-donating nature can make the resulting metal complex a better reducing agent, which can enhance the rate of polymerization. researchgate.net
Steric Effects: The propyl group introduces steric bulk around the amine nitrogen. While not excessively large, this steric hindrance can influence the coordination geometry of the resulting metal complex and the stability of different geometries. rsc.org For instance, it might favor the formation of complexes with lower coordination numbers or specific isomers. In a related system using a 2-(pyridin-2-yl)isopropylamine (PIP amine) directing group, the presence of a gem-dimethyl group was found to lower the Gibbs free energy of a key transition state and decrease a specific bond angle, thereby enhancing reactivity. snnu.edu.cn This suggests that even subtle changes in the alkyl substituents can have significant consequences for the reactivity of the metal center.
Potential Applications in Advanced Chemical Research
Role in Development of Novel Synthetic Methodologies
The pyridin-2-yl-methylamine framework, of which propyl[(pyridin-2-yl)methyl]amine dihydrochloride (B599025) is a derivative, plays a significant role in the advancement of synthetic organic chemistry. Its utility is particularly noted in the construction of complex molecules, often serving as a key intermediate or reagent.
One of the primary applications of this class of compounds is in novel reductive amination reactions. google.comgoogle.com Patents describe a process where pyridin-2-yl-methylamine derivatives are reacted with cyanohydrins in a reducing medium to produce complex amine products. google.comgoogle.com This method is presented as a more efficient and economical industrial synthesis compared to previous multi-step processes, reportedly increasing productivity by 450%. google.com The reaction is typically carried out in an alcohol-based solvent like methanol, and when the amine is used in its salt form, such as a hydrochloride, an organic base is added to facilitate the reaction. google.com Sodium cyanoborohydride is often employed as the reducing agent in this methodology. google.com
The versatility of the pyridin-2-ylmethylamine core structure allows for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry. nih.govnih.gov Researchers have designed and synthesized series of substituted 2-pyridinylmethylamine derivatives to develop novel, high-affinity agonists for specific biological targets like the 5-HT1A serotonin (B10506) receptors. nih.govnih.gov These synthetic efforts contribute to the broader field of medicinal chemistry by establishing structure-activity relationships and providing new pharmacophores for drug discovery. nih.gov For instance, modifications on the pyridine (B92270) ring and the amine substituent have been systematically explored to optimize biological activity. nih.gov
The synthesis of various chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives has also been reported, starting from the reduction of corresponding oximes using zinc in acetic acid. researchgate.net Such studies expand the library of available pyridinylmethylamine compounds and their synthetic accessibility, opening avenues for their use in various research domains.
Table 1: Reductive Amination Protocol Overview
| Parameter | Description | Reference |
|---|---|---|
| Reactants | Cyanohydrin and a pyridin-2-yl-methylamine derivative (or its salt). | google.comgoogle.com |
| Reaction Type | Reductive Amination. | google.comgoogle.com |
| Solvent | Typically an alcohol, such as methanol. | google.com |
| Reducing Agent | A boron hydride, commonly sodium cyanoborohydride (NaBH₃CN). | google.com |
| Base (if salt is used) | An organic tertiary amine, e.g., 1,4-diazabicyclo[2.2.2]octane (DABCO). | google.com |
Applications in Material Science Research (e.g., Corrosion Inhibition)
In the field of material science, pyridine derivatives are recognized for their potential as corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. researchgate.netresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosive process.
The inhibition mechanism involves the interaction of the inhibitor molecules with the metal surface. Pyridine-based compounds, including Schiff base derivatives, can form Fe-inhibitor complexes on the surface of mild steel in hydrochloric acid. researchgate.net This adsorption process, which often follows the Langmuir adsorption isotherm model, is facilitated by the presence of heteroatoms (like nitrogen in the pyridine ring) and π-electrons in the aromatic system. researchgate.netresearchgate.net These features allow for strong electronic interaction with the d-orbitals of iron atoms on the metal surface.
Studies on various pyridine derivatives have demonstrated high inhibition efficiencies. For example, certain synthesized inhibitors have shown efficiencies exceeding 90% at specific concentrations and temperatures. researchgate.net Electrochemical studies, such as Tafel polarization and electrochemical impedance spectroscopy (EIS), confirm that these compounds act as mixed-type inhibitors, affecting both anodic and cathodic reactions of the corrosion process. researchgate.net The formation of the protective film increases the charge transfer resistance and reduces the double-layer capacitance at the metal-solution interface. researchgate.net
While research may not always specify propyl[(pyridin-2-yl)methyl]amine, the principles derived from studies on analogous pyridine derivatives are applicable. The presence of the pyridine ring and the nitrogen atoms in the propyl[(pyridin-2-yl)methyl]amine structure are key functional groups that enable its potential as a corrosion inhibitor. Quaternary pyridine salts, a related class of compounds, have also been successfully used in combination with other components to inhibit corrosion on carbon steel surfaces. google.com
Table 2: Principles of Corrosion Inhibition by Pyridine Derivatives
| Feature | Role in Corrosion Inhibition | Reference |
|---|---|---|
| Pyridine Ring | Contains a nitrogen heteroatom and π-electrons, facilitating adsorption onto the metal surface. | researchgate.net |
| Adsorption Mechanism | Molecules form a protective film on the metal, blocking active corrosion sites. The process often follows the Langmuir adsorption isotherm. | researchgate.netresearchgate.net |
| Inhibitor Type | Typically mixed-type, suppressing both anodic metal dissolution and cathodic hydrogen evolution. | researchgate.net |
| Protective Layer | The adsorbed layer increases surface resistance and decreases the rate of charge transfer, thus mitigating corrosion. | researchgate.net |
| Interaction | The nitrogen atom and π-systems interact with the vacant d-orbitals of iron atoms. | researchgate.net |
Q & A
Q. What are the recommended synthetic routes for propyl[(pyridin-2-yl)methyl]amine dihydrochloride, and how can purity be optimized?
The synthesis typically involves a multi-step process starting with pyridine derivatives. A common approach includes:
- Step 1 : Alkylation of pyridin-2-ylmethanol with propyl bromide under basic conditions.
- Step 2 : Amine functionalization via reductive amination using sodium cyanoborohydride.
- Step 3 : Hydrochloride salt formation with HCl in anhydrous ethanol. To optimize purity, employ HPLC (≥95% purity threshold) and NMR to verify structural integrity . Reaction conditions (temperature, solvent choice, inert atmosphere) must be tightly controlled to minimize side products .
Q. How can the molecular structure of this compound be validated experimentally?
Use X-ray crystallography (e.g., SHELXL refinement ) to resolve 3D conformation. For solution-phase studies, 1H/13C NMR and FT-IR are critical:
Q. What analytical techniques are suitable for assessing stability under varying pH conditions?
Perform accelerated stability studies in buffers (pH 1–13) at 37°C. Monitor degradation via:
- UV-Vis spectroscopy (λ_max shifts indicate structural changes).
- Mass spectrometry (MS) to detect hydrolytic byproducts (e.g., pyridine-2-methanol).
- HPLC to quantify remaining parent compound .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported spectroscopic results?
Discrepancies in NMR/IR data between studies often arise from conformational isomers or salt form variations. Single-crystal X-ray diffraction (using SHELX programs ) provides unambiguous bond lengths/angles. For example, differences in pyridine ring puckering (envelope vs. half-chair) can alter proton coupling constants in NMR . Cross-validate with DFT calculations (B3LYP/6-31G* basis set) to correlate experimental and theoretical spectra .
Q. What strategies are effective in reconciling contradictory biological activity data across studies?
Contradictions may stem from assay conditions (e.g., cell line variability, salt form bioavailability). Address this by:
- Standardizing assays : Use identical cell lines (e.g., HEK293 or HepG2) and salt forms.
- Metabolic profiling : LC-MS/MS to compare intracellular concentrations.
- Docking studies : AutoDock Vina to assess binding mode consistency with biological targets (e.g., GPCRs) .
Q. How can the compound’s reactivity with biomolecules be systematically studied?
Employ reactivity screening using:
- Surface Plasmon Resonance (SPR) : Real-time binding kinetics with proteins (e.g., albumin).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- High-resolution MS : Identify covalent adducts (e.g., Schiff base formation with lysine residues) .
Q. What computational methods are recommended for predicting interaction with novel biological targets?
Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with pharmacophore modeling (Schrödinger Phase). Validate predictions using CRISPR-Cas9 knockout models to confirm target relevance .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
